Methylboronic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylboronic Acid-d3 is a boronic acid derivative where the methyl group is substituted with three deuterium atoms
Mechanism of Action
Target of Action
Methylboronic Acid-d3, also known as Trideuteriomethylboronic acid, is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but is a versatile tool in the synthesis of various compounds .
Mode of Action
This compound is involved in several types of chemical reactions. It is used in the palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings , microwave-heated heterogeneous palladium (Pd)-catalyzed reactions , and ruthenium (Ru)-catalyzed silylation reactions . These reactions involve the interaction of this compound with other molecules to form new compounds .
Biochemical Pathways
For example, it is used in the synthesis of unsymmetrical monosulfides from disulfides via copper-catalyzed coupling with boronic acids . It is also used in a palladium-catalyzed coupling with enol tosylates .
Result of Action
The primary result of this compound’s action is the formation of new compounds through various chemical reactions . For example, it can be used to prepare bis(aminotropone) titanium (Ti) catalysts for ethylene polymerizations . It can also be used to prepare common building blocks for pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, certain reactions involving this compound may require specific temperatures or pH levels to proceed efficiently . Additionally, the presence of other chemicals can influence the course of the reaction .
Biochemical Analysis
Biochemical Properties
Methylboronic Acid-d3, like other boronic acids, is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
This compound has been shown to alleviate boron deficiency in Arabidopsis thaliana, enhancing plant growth and proving less toxic than boric acid at higher concentrations . It influences cell function by affecting root development, root hair length, leaf surface area, and chlorophyll content .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent complexes with biomolecules . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Like other boronic acids, it is likely to have a certain degree of stability and may undergo degradation over time .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. As a boronic acid derivative, it may participate in reactions involving the formation of reversible covalent complexes with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylboronic Acid-d3 can be synthesized through several methods. One common approach involves the decarboxylative borylation of α- and β-amino redox-active esters using bis(catecholato)diboron under visible light-induced photochemical conditions . This method is efficient and environmentally friendly, providing moderate to excellent yields.
Industrial Production Methods: Industrial production of trideuteriomethylboronic acid typically involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols . The process is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methylboronic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.
Major Products:
Oxidation: Boronic esters and boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds and other cross-coupled products.
Scientific Research Applications
Methylboronic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity.
Comparison with Similar Compounds
Methylboronic acid: Similar structure but without deuterium substitution.
Phenylboronic acid: Contains a phenyl group instead of a methyl group.
Borinic acids: Contain two C–B bonds and one B–O bond, displaying enhanced Lewis acidity.
Uniqueness: Methylboronic Acid-d3 is unique due to the presence of deuterium atoms, which can influence its reactivity and stability. This makes it particularly useful in isotopic labeling studies and in reactions where kinetic isotope effects are significant.
Properties
IUPAC Name |
trideuteriomethylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKRRPZPWUYKK-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])B(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.